molecular formula C22H22N2O4S B5175376 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide

Cat. No. B5175376
M. Wt: 410.5 g/mol
InChI Key: NEVUDCOYNIZPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, also known as MRS1477, is a small molecule antagonist of the P2Y~6~ receptor. The P2Y~6~ receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including immune response, inflammation, and neurotransmission. MRS1477 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide acts as a selective antagonist of the P2Y~6~ receptor, which is involved in various physiological processes, including immune response, inflammation, and neurotransmission. The P2Y~6~ receptor is activated by uridine diphosphate (UDP), a nucleotide that is released by damaged cells or tissues. Activation of the P2Y~6~ receptor leads to the release of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells. N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide blocks the activation of the P2Y~6~ receptor by UDP, thereby reducing the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the induction of apoptosis, the reduction of pro-inflammatory cytokine and chemokine production, the protection against neurotoxicity, and the improvement of cognitive function. These effects are mediated by the blockade of the P2Y~6~ receptor by N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, which leads to the inhibition of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency for the P2Y~6~ receptor, its ability to inhibit the production of pro-inflammatory cytokines and chemokines, and its potential therapeutic applications in various diseases. However, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide also has some limitations, including its potential off-target effects on other purinergic receptors, its potential toxicity at high doses, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, including the development of more potent and selective P2Y~6~ receptor antagonists, the investigation of the potential therapeutic applications of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide in various diseases, the elucidation of the downstream signaling pathways that are inhibited by N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide, and the determination of the safety and efficacy of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide in humans. Additionally, the development of novel drug delivery systems for N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide may improve its pharmacokinetic and pharmacodynamic properties, and the combination of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide with other drugs may enhance its therapeutic efficacy.

Synthesis Methods

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide can be synthesized using various methods, including the reaction of N~1~-(4-phenoxyphenyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction with N-methylmorpholine and methyl iodide. Another method involves the reaction of N~1~-(4-phenoxyphenyl)glycinamide with N-methyl-4-(methylsulfonyl)benzenesulfonamide in the presence of triethylamine.

Scientific Research Applications

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In inflammation, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide has been shown to protect against neurotoxicity and improve cognitive function.

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-8-14-21(15-9-17)29(26,27)24(2)16-22(25)23-18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVUDCOYNIZPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.